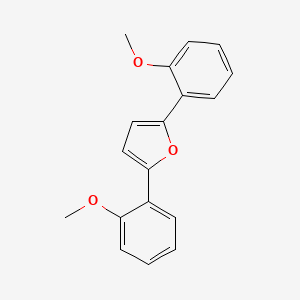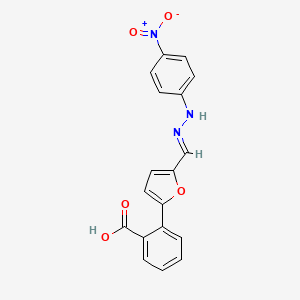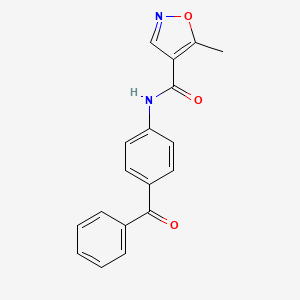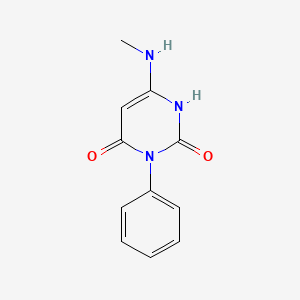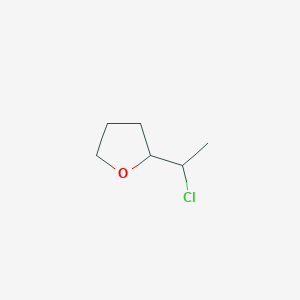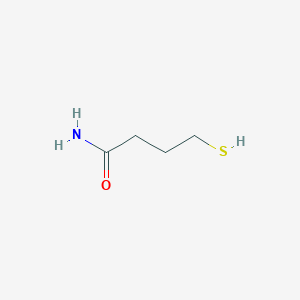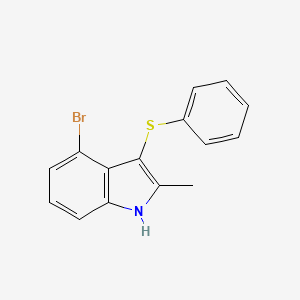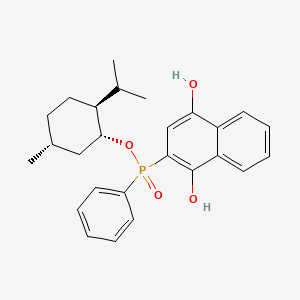
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclohexyl group, a naphthalenyl group, and a phenyl group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate typically involves multiple steps, including the preparation of intermediate compounds. The key steps include:
Formation of the cyclohexyl intermediate: This involves the reaction of isopropyl and methyl groups with cyclohexane under specific conditions.
Synthesis of the naphthalenyl intermediate: This step includes the hydroxylation of naphthalene to form 1,4-dihydroxynaphthalene.
Coupling reaction: The final step involves the coupling of the cyclohexyl and naphthalenyl intermediates with a phenyl group and a phosphinate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous-flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development and the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,4-Dihydroxy-2-naphthyl)(phenyl)methanone
- (naphthalen-2-yl)(phenyl)methanone
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1,4-dihydroxynaphthalen-2-yl)(phenyl)phosphinate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phosphinate groups
Propriétés
Formule moléculaire |
C26H31O4P |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]naphthalene-1,4-diol |
InChI |
InChI=1S/C26H31O4P/c1-17(2)20-14-13-18(3)15-24(20)30-31(29,19-9-5-4-6-10-19)25-16-23(27)21-11-7-8-12-22(21)26(25)28/h4-12,16-18,20,24,27-28H,13-15H2,1-3H3/t18-,20+,24-,31?/m1/s1 |
Clé InChI |
MMSNKDWYGOHZBY-NXSNIBIFSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=C3)O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
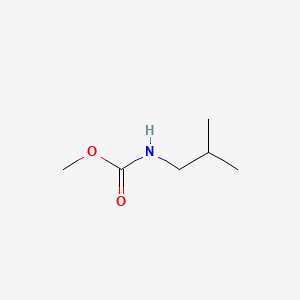

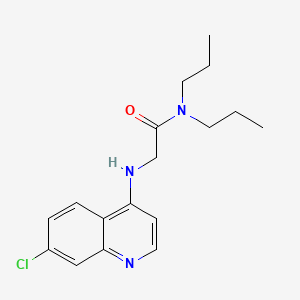
![1-[(2R)-oxolan-2-yl]-2-(quinolin-3-ylmethylsulfanyl)ethanone](/img/structure/B15211078.png)
![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
